molecular formula C16H19N3O2S2 B12129206 (5Z)-3-[3-(morpholin-4-yl)propyl]-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-[3-(morpholin-4-yl)propyl]-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12129206
M. Wt: 349.5 g/mol
InChI Key: MVDWQAGHCYLWKU-OWBHPGMISA-N
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Description

The compound (5Z)-3-[3-(morpholin-4-yl)propyl]-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-[3-(morpholin-4-yl)propyl]-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:

    Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized by reacting a suitable thioamide with an α-halo ketone under basic conditions. This reaction forms the 2-thioxo-1,3-thiazolidin-4-one structure.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a condensation reaction with an appropriate aldehyde or ketone, forming the pyridin-2-ylmethylidene moiety.

    Attachment of the Morpholine Group: The morpholine group is typically introduced through a nucleophilic substitution reaction, where a halogenated propyl chain reacts with morpholine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridin-2-ylmethylidene moiety, potentially converting it to a more saturated form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions often involve halogenated intermediates and bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated derivatives of the pyridin-2-ylmethylidene moiety.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, (5Z)-3-[3-(morpholin-4-yl)propyl]-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one has shown potential as an antimicrobial agent. Its ability to inhibit the growth of various bacteria and fungi makes it a candidate for the development of new antibiotics.

Medicine

In medicine, this compound is being investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells, making it a promising lead compound for anticancer drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or unique electronic properties.

Mechanism of Action

The mechanism of action of (5Z)-3-[3-(morpholin-4-yl)propyl]-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis or interferes with essential enzymes. In anticancer applications, it induces apoptosis through the activation of caspases and the disruption of mitochondrial function.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-3-[3-(dimethylamino)propyl]-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one: Similar structure but with a dimethylamino group instead of morpholine.

    (5Z)-3-[3-(piperidin-1-yl)propyl]-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one: Contains a piperidine ring instead of morpholine.

Uniqueness

The presence of the morpholine ring in (5Z)-3-[3-(morpholin-4-yl)propyl]-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one imparts unique properties, such as increased solubility and potential for hydrogen bonding, which can enhance its biological activity and make it more versatile in various applications.

Properties

Molecular Formula

C16H19N3O2S2

Molecular Weight

349.5 g/mol

IUPAC Name

(5Z)-3-(3-morpholin-4-ylpropyl)-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H19N3O2S2/c20-15-14(12-13-4-1-2-5-17-13)23-16(22)19(15)7-3-6-18-8-10-21-11-9-18/h1-2,4-5,12H,3,6-11H2/b14-12-

InChI Key

MVDWQAGHCYLWKU-OWBHPGMISA-N

Isomeric SMILES

C1COCCN1CCCN2C(=O)/C(=C/C3=CC=CC=N3)/SC2=S

Canonical SMILES

C1COCCN1CCCN2C(=O)C(=CC3=CC=CC=N3)SC2=S

Origin of Product

United States

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